1,2,4,5-Tetrazine-3,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine-3,6-dicarbonitrile is a nitrogen-rich heterocyclic compound with the molecular formula C4N6. It is a member of the tetrazine family, characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its high nitrogen content and unique electronic properties, making it a valuable building block in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrazine-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with dicyanogen or its derivatives under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at low temperatures to ensure the stability of the intermediate products .
Another method involves the cyclization of appropriate precursors, such as 3,6-dichloro-1,2,4,5-tetrazine, with nucleophiles like amines or thiols. This reaction is often carried out in an organic solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine oxides, which have applications in energetic materials.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the tetrazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in organic solvents, often under reflux conditions.
Major Products
Scientific Research Applications
1,2,4,5-Tetrazine-3,6-dicarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine-3,6-dicarbonitrile involves its ability to participate in rapid and selective cycloaddition reactions, particularly with strained alkenes and alkynes. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the formation of stable adducts. The compound’s high nitrogen content also contributes to its energetic properties, making it suitable for applications in propellants and explosives .
Comparison with Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarbonitrile can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: This compound has a different arrangement of nitrogen atoms in the ring, leading to distinct reactivity and properties.
1,2,3,5-Tetrazine: Similar to this compound, but with different substitution patterns and reactivity.
3,6-Dichloro-1,2,4,5-Tetrazine: A precursor used in the synthesis of various substituted tetrazines.
The uniqueness of this compound lies in its high nitrogen content, electronic properties, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,2,4,5-tetrazine-3,6-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQACTYSHPHXNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(N=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702447 |
Source
|
Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16453-19-3 |
Source
|
Record name | 1,2,4,5-Tetrazine-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.